Ethyl 2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]butanoate
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Overview
Description
ETHYL 2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)BUTANOATE is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of aromatic compounds known for their diverse biological activities and are widely used in medicinal chemistry, perfumery, and as optical brighteners.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)BUTANOATE typically involves the reaction of a coumarin derivative with an appropriate alkylating agent. One common method involves the alkylation of 7-hydroxy-4-methylcoumarin with ethyl 2-bromo-4-oxobutanoate in the presence of a base such as potassium carbonate in a solvent like acetone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is also becoming increasingly common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)BUTANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
ETHYL 2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)BUTANOATE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anticoagulant and anti-inflammatory effects.
Industry: It is used in the production of optical brighteners and as a fragrance ingredient in perfumery.
Mechanism of Action
The mechanism of action of ETHYL 2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)BUTANOATE involves its interaction with various molecular targets and pathways. For instance, its anticoagulant effect is believed to be due to its ability to inhibit vitamin K epoxide reductase, an enzyme involved in the blood clotting process. Additionally, its anti-inflammatory properties may be attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a role in the inflammatory response .
Comparison with Similar Compounds
ETHYL 2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)BUTANOATE can be compared with other coumarin derivatives such as:
Warfarin: A well-known anticoagulant that also inhibits vitamin K epoxide reductase.
Dicoumarol: Another anticoagulant with a similar mechanism of action.
Umbelliferone: A coumarin derivative with antioxidant and anti-inflammatory properties.
The uniqueness of ETHYL 2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)BUTANOATE lies in its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other coumarins.
Properties
Molecular Formula |
C18H20O5 |
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Molecular Weight |
316.3 g/mol |
IUPAC Name |
ethyl 2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]butanoate |
InChI |
InChI=1S/C18H20O5/c1-3-15(18(20)21-4-2)22-11-8-9-13-12-6-5-7-14(12)17(19)23-16(13)10-11/h8-10,15H,3-7H2,1-2H3 |
InChI Key |
GKTZDMAVEZDRGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OCC)OC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2 |
Origin of Product |
United States |
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